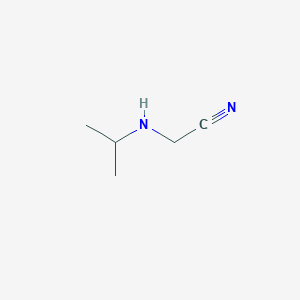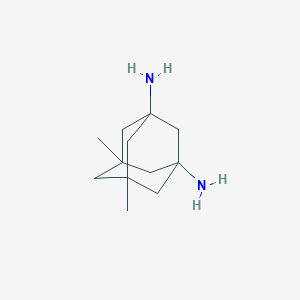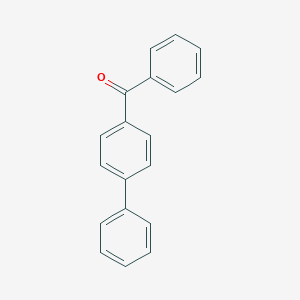
4-苯甲酰联苯
描述
Synthesis Analysis
The synthesis of benzoyl-containing heterocycles is well-documented in the provided papers. For instance, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes is achieved through a general and convenient method, which includes the formation of thiophene, selenophene, and tellurophene homologues . Similarly, the synthesis of benzo[1,2-b:4,5-b']bis[b]benzochalcogenophenes is performed using two consecutive cyclization reactions . These methods could potentially be adapted for the synthesis of 4-Benzoylbiphenyl by employing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by single-crystal X-ray analysis, revealing that they have completely planar molecular structures and are packed in a herringbone arrangement . This suggests that 4-Benzoylbiphenyl, with its benzoyl group, might also exhibit a planar structure conducive to herringbone packing, which is common in aromatic compounds with extended pi-systems.
Chemical Reactions Analysis
The papers do not provide specific reactions for 4-Benzoylbiphenyl. However, they do discuss the reactivity of benzoyl-substituted compounds. For example, 4-Alkylphenyl 4-benzoyloxybenzoates are synthesized through reactions with substituted benzoyl chloride . This indicates that 4-Benzoylbiphenyl could potentially undergo similar reactions, such as acylation or substitution, depending on the reactivity of the benzoyl group and the biphenyl moiety.
Physical and Chemical Properties Analysis
The physicochemical properties of benzoyl-containing heterocycles are elucidated using cyclic voltammetry (CV) and UV-vis spectra . These techniques could be applied to 4-Benzoylbiphenyl to determine its electrochemical properties and electronic transitions. Additionally, the electronic and crystal structures of related compounds are elucidated based on UV-vis spectra and electrochemical measurements , which could be relevant for understanding the properties of 4-Benzoylbiphenyl.
科学研究应用
防腐蚀
已经研究了4-苯甲酰联苯及其衍生物的防腐蚀性能。例如,螺环丙烷衍生物,包括1-苯甲酰-6,6-二甲基-2-(3,4,5-三甲氧基苯基)-5,7-二氧杂螺[2.5]辛烷-4,8-二酮,在酸性溶液中显示出抑制腐蚀的有效性。这些化合物在金属表面上表现出物理和化学吸附过程,有助于其防腐蚀能力(Chafiq et al., 2020)。
生物界面工程
聚(4-苯甲酰-p-二甲苯-共-p-二甲苯),4-苯甲酰联苯的衍生物,已被用于生物界面工程。这种光反应性聚合物,通过化学气相沉积沉积,用于表面微结构化。当暴露于紫外光下时,其交联性质使其成为创建化学和地形定义的生物界面的有价值工具(Wu et al., 2012)。
聚合物中的电导率
对4-苯甲酰联苯等多环化合物的研究显示了它们在调节聚丙烯薄膜的直流电导率中的应用。这些化合物在聚合物中引入深陷能级,影响电荷载体的传输,从而影响电导率。这对于改善功率电容器的性能和安全性具有重要意义(Xu et al., 2022)。
光聚合
在光聚合领域,4-苯甲酰联苯的衍生物已被用作光引发剂。这些化合物在紫外照射下可以产生引发某些材料聚合的自由基。这种应用对于新材料和涂层的开发至关重要(Guillaneuf et al., 2010)。
化学合成和药物
已合成并评估了4-苯甲酰联苯化合物,以评估其潜在的抗氧化和抗炎活性。这些化合物,如1-苯甲酰-3-苯基-1H-吡唑-4-甲醛衍生物,显示出显著的生物活性,表明它们在药物应用中的潜力(Sudha et al., 2021)。
材料科学和电子学
对苯酮类似物的研究,包括4-苯甲酰联苯,探讨了它们对大芳香环系统中激发的酮基自由基性质的影响。这些发现对于了解这些化合物在各种材料科学和电子应用中的反应性和性质具有重要意义(Sakamoto et al., 2006)。
安全和危害
作用机制
Mode of Action
Benzophenones are generally known to interact with biological systems through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Benzoylbiphenyl. Specific studies on how environmental factors influence the action of 4-benzoylbiphenyl are currently lacking .
属性
IUPAC Name |
phenyl-(4-phenylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXOWKPVTCPORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062193 | |
| Record name | Methanone, [1,1'-biphenyl]-4-ylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA; Pellets or Large Crystals | |
| Record name | Methanone, [1,1'-biphenyl]-4-ylphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-Benzoylbiphenyl | |
CAS RN |
2128-93-0 | |
| Record name | 4-Phenylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2128-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzoylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002128930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzoylbiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzoylbiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, [1,1'-biphenyl]-4-ylphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, [1,1'-biphenyl]-4-ylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BENZOYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK25C63WBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 4-benzoylbiphenyl?
A1: 4-Benzoylbiphenyl (C19H14O) is an aromatic ketone with a molecular weight of 258.3 g/mol. While specific spectroscopic data was not provided in the research excerpts, its structure consists of two phenyl rings linked by a single bond, with a benzoyl group (C6H5CO) attached to one of the rings at the para position.
Q2: How does 4-benzoylbiphenyl affect the DC conductivity of polypropylene films?
A2: Research has shown that incorporating 4-benzoylbiphenyl into polypropylene (PP) films can reduce their DC conductivity. [] This modification stems from the introduction of deep trap energy levels within the PP matrix by the 4-benzoylbiphenyl molecules. These deep traps hinder the movement of charge carriers, effectively reducing the overall conductivity of the film. [] This property makes 4-benzoylbiphenyl a potential candidate for improving the performance and safety of power capacitors, especially at elevated temperatures. []
Q3: Can 4-benzoylbiphenyl be synthesized through metal-free methods?
A3: Yes, a novel metal-free synthesis route for 3-amino-4-benzoylbiphenyls, precursors to arylacridones, has been reported. [] This method utilizes potassium carbonate (K2CO3) as a catalyst for a dual C-C-coupled cyclization reaction between β-keto enamines and cinnamaldehydes. [] This environmentally friendly approach offers an alternative to traditional metal-catalyzed reactions, paving the way for sustainable chemical synthesis.
Q4: How does the structure of 4-benzoylbiphenyl influence the properties of its excited ketyl radical?
A4: Studies employing nanosecond-picosecond two-color two-laser flash photolysis have revealed that the fluorescence and properties of the excited ketyl radical of 4-benzoylbiphenyl are significantly influenced by the size and electronic characteristics of its aromatic ring system. [] The extended aromatic system in 4-benzoylbiphenyl, compared to simpler benzophenone analogues, leads to unique photophysical properties and reactivity in the excited state. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









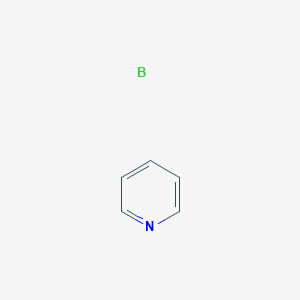
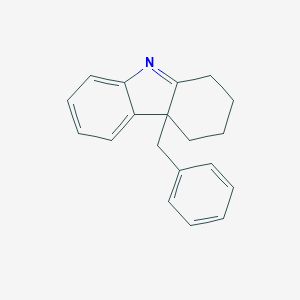
![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)
